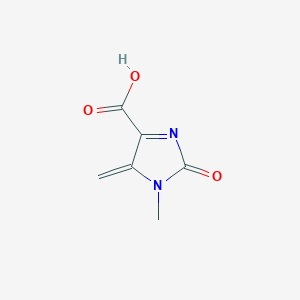
1-Methyl-5-methylidene-2-oxo-2,5-dihydro-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-methylidene-2-oxo-2,5-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is notable for its unique structure, which includes a methylidene group and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-methylidene-2-oxo-2,5-dihydro-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One such method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-methylidene-2-oxo-2,5-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The presence of the carboxylic acid group allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, oxo derivatives, and dihydro derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-5-methylidene-2-oxo-2,5-dihydro-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of dyes, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 1-Methyl-5-methylidene-2-oxo-2,5-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets. It primarily inhibits the activity of acetate synthase, affecting the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. This inhibition disrupts protein synthesis, DNA synthesis, and cell division, leading to its biological effects .
Comparison with Similar Compounds
Imidazole: A simpler structure without the methylidene and carboxylic acid groups.
1,3-Diazole: Another imidazole derivative with different substitution patterns.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Uniqueness: 1-Methyl-5-methylidene-2-oxo-2,5-dihydro-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
343864-06-2 |
|---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
1-methyl-5-methylidene-2-oxoimidazole-4-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c1-3-4(5(9)10)7-6(11)8(3)2/h1H2,2H3,(H,9,10) |
InChI Key |
BOOXDLIFZULYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C)C(=NC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















